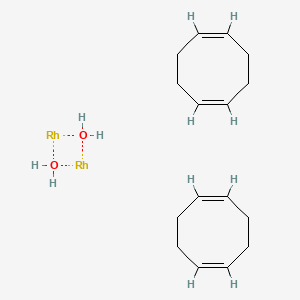
(1Z,5Z)-cycloocta-1,5-diene;rhodium;dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1Z,5Z)-cycloocta-1,5-diene;rhodium;dihydrate is a coordination compound that features a rhodium center coordinated to a (1Z,5Z)-cycloocta-1,5-diene ligand and two water molecules. This compound is known for its applications in catalysis and organic synthesis due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,5Z)-cycloocta-1,5-diene;rhodium;dihydrate typically involves the reaction of rhodium salts with (1Z,5Z)-cycloocta-1,5-diene in the presence of water. One common method is the reaction of rhodium chloride with (1Z,5Z)-cycloocta-1,5-diene in an aqueous solution, followed by crystallization to obtain the dihydrate form .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pressure conditions to facilitate the coordination of the rhodium center with the (1Z,5Z)-cycloocta-1,5-diene ligand and water molecules .
Analyse Des Réactions Chimiques
Types of Reactions
(1Z,5Z)-cycloocta-1,5-diene;rhodium;dihydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form rhodium(III) complexes.
Reduction: It can be reduced to form rhodium(I) complexes.
Substitution: Ligands in the coordination sphere can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various rhodium complexes with different oxidation states and ligand environments. These products are often used as catalysts in organic synthesis .
Applications De Recherche Scientifique
Chemistry
In chemistry, (1Z,5Z)-cycloocta-1,5-diene;rhodium;dihydrate is widely used as a catalyst in asymmetric synthesis reactions, such as hydrogenation, hydride transfer, carbonylation, and cycloaddition reactions .
Biology and Medicine
Its unique coordination properties make it a candidate for exploring new therapeutic agents .
Industry
In the industrial sector, this compound is used in the synthesis of enantioselective organic intermediates and functional molecules. It is also employed in the research and synthesis of organometallic compounds .
Mécanisme D'action
The mechanism by which (1Z,5Z)-cycloocta-1,5-diene;rhodium;dihydrate exerts its effects involves the coordination of the rhodium center with the (1Z,5Z)-cycloocta-1,5-diene ligand and water molecules. This coordination facilitates various catalytic processes by stabilizing transition states and intermediates in chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates and products .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1Z,5Z)-cycloocta-1,5-diene;palladium;dihydrate: Similar in structure but with a palladium center instead of rhodium.
(1Z,5Z)-cycloocta-1,5-diene;platinum;dihydrate: Features a platinum center and exhibits different catalytic properties compared to the rhodium compound.
Uniqueness
The uniqueness of (1Z,5Z)-cycloocta-1,5-diene;rhodium;dihydrate lies in its ability to act as a versatile catalyst in a wide range of organic reactions. Its stability and reactivity make it a valuable compound in both academic research and industrial applications .
Propriétés
Formule moléculaire |
C16H28O2Rh2 |
|---|---|
Poids moléculaire |
458.20 g/mol |
Nom IUPAC |
(1Z,5Z)-cycloocta-1,5-diene;rhodium;dihydrate |
InChI |
InChI=1S/2C8H12.2H2O.2Rh/c2*1-2-4-6-8-7-5-3-1;;;;/h2*1-2,7-8H,3-6H2;2*1H2;;/b2*2-1-,8-7-;;;; |
Clé InChI |
HSFFMOISCNXZCL-MIXQCLKLSA-N |
SMILES isomérique |
C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.O.O.[Rh].[Rh] |
SMILES canonique |
C1CC=CCCC=C1.C1CC=CCCC=C1.O.O.[Rh].[Rh] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


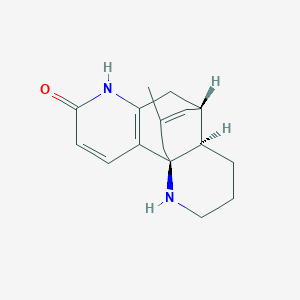
![6-Chloro-4-hydroxy-2-methyl-1,1-dioxo-2,5-dihydro-1H-1l6-cyclopenta[e][1,2]thiazine-3-carboxylic acid pyridin-2-ylamide](/img/structure/B13400056.png)
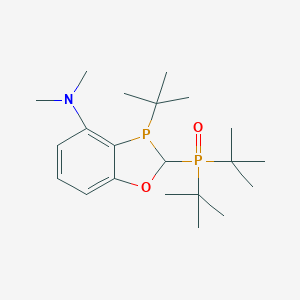
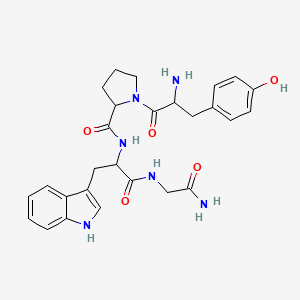
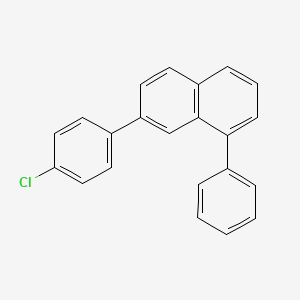
![Di-tert-butyl((2S)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide](/img/structure/B13400072.png)
![Methyl 3,4-bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,5-dihydroxycyclohexane-1-carboxylate](/img/structure/B13400073.png)
![(2S)-2-[5-(dimethylamino)naphthalene-1-sulfonamido]propanoic acid; cyclohexanamine](/img/structure/B13400079.png)
![N-[2-(3,4-dihydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide](/img/structure/B13400090.png)
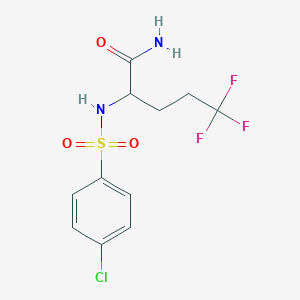
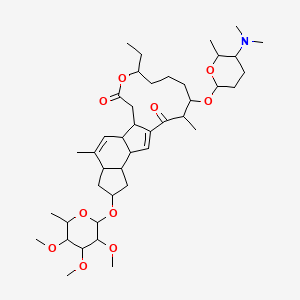
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-piperidin-1-ylcyclohexyl)thiourea](/img/structure/B13400132.png)
![7-Ethylidene-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B13400142.png)
![2-(3-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5-(phenyl(tetrahydro-2H-pyran-4-yl)methyl)-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol](/img/structure/B13400143.png)
